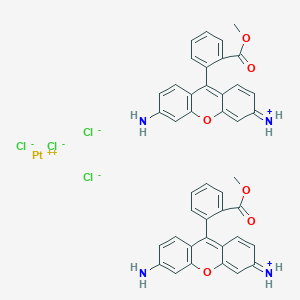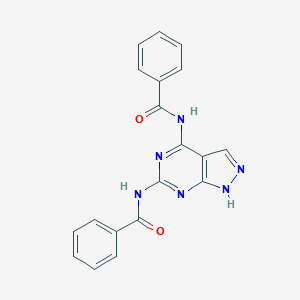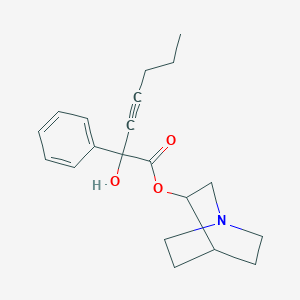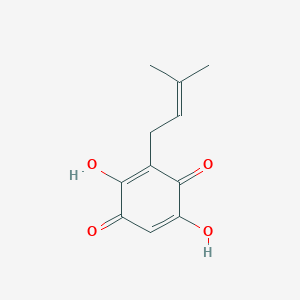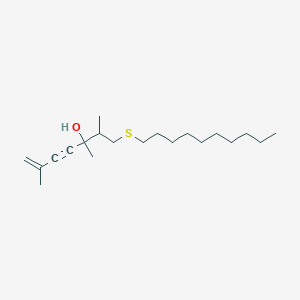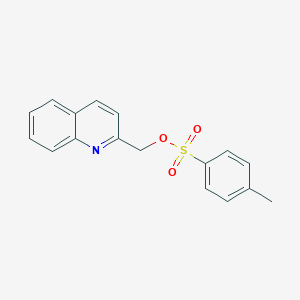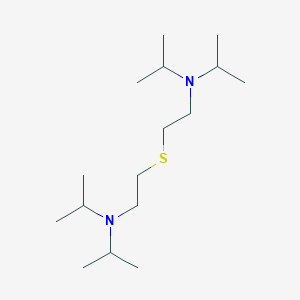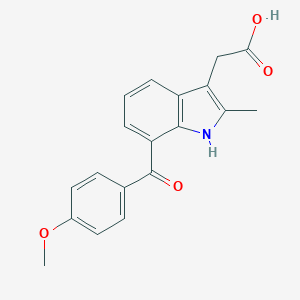
1H-Indole-3-acetic acid, 7-(4-methoxybenzoyl)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-3-acetic acid, 7-(4-methoxybenzoyl)-2-methyl- is a synthetic plant hormone that is commonly referred to as 4-MeO-IAA. It is a derivative of indole-3-acetic acid (IAA), which is a natural plant hormone that plays a crucial role in regulating plant growth and development. 4-MeO-IAA is widely used in scientific research to study the mechanism of action of plant hormones and their effects on plant growth and development.
Mechanism Of Action
The mechanism of action of 4-MeO-1H-Indole-3-acetic acid, 7-(4-methoxybenzoyl)-2-methyl- is similar to that of other plant hormones such as 1H-Indole-3-acetic acid, 7-(4-methoxybenzoyl)-2-methyl-. It binds to specific receptors on the surface of plant cells and triggers a signal transduction pathway that leads to changes in gene expression and cellular processes. This ultimately leads to changes in plant growth and development.
Biochemical And Physiological Effects
4-MeO-1H-Indole-3-acetic acid, 7-(4-methoxybenzoyl)-2-methyl- has been shown to have various biochemical and physiological effects on plant growth and development. It promotes cell division, elongation, and differentiation, which leads to increased plant growth. It also regulates various physiological processes such as seed germination, root development, and flowering.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-MeO-1H-Indole-3-acetic acid, 7-(4-methoxybenzoyl)-2-methyl- in lab experiments is that it is a stable and synthetic compound that can be easily synthesized and purified. It also has a high potency and specificity, which makes it an ideal tool for studying the mechanism of action of plant hormones. However, one of the limitations of using 4-MeO-1H-Indole-3-acetic acid, 7-(4-methoxybenzoyl)-2-methyl- is that it may not fully mimic the effects of natural plant hormones, which can limit the applicability of the results obtained from experiments.
Future Directions
There are several future directions for research on 4-MeO-1H-Indole-3-acetic acid, 7-(4-methoxybenzoyl)-2-methyl- and other synthetic plant hormones. One area of research is to investigate the potential use of these compounds in agriculture to improve crop yield and quality. Another area of research is to study the interaction between synthetic and natural plant hormones to better understand the complex regulatory mechanisms that control plant growth and development. Additionally, further research is needed to explore the potential use of synthetic plant hormones in other areas such as biotechnology and medicine.
Conclusion
In conclusion, 1H-Indole-3-acetic acid, 7-(4-methoxybenzoyl)-2-methyl- is a synthetic plant hormone that is widely used in scientific research to study the mechanism of action of plant hormones and their effects on plant growth and development. It has various biochemical and physiological effects on plant growth and development and is a useful tool for investigating the complex regulatory mechanisms that control these processes. Further research is needed to explore the potential applications of synthetic plant hormones in agriculture, biotechnology, and medicine.
Synthesis Methods
The synthesis of 4-MeO-1H-Indole-3-acetic acid, 7-(4-methoxybenzoyl)-2-methyl- involves the reaction of indole-3-acetic acid with 4-methoxybenzoyl chloride in the presence of a base catalyst. The resulting product is purified through a series of chromatography and recrystallization steps to obtain a pure compound.
Scientific Research Applications
4-MeO-1H-Indole-3-acetic acid, 7-(4-methoxybenzoyl)-2-methyl- is widely used in scientific research to study the mechanism of action of plant hormones and their effects on plant growth and development. It is used in various experiments to investigate the role of plant hormones in regulating plant growth, development, and response to environmental stimuli.
properties
CAS RN |
106287-95-0 |
|---|---|
Product Name |
1H-Indole-3-acetic acid, 7-(4-methoxybenzoyl)-2-methyl- |
Molecular Formula |
C19H17NO4 |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
2-[7-(4-methoxybenzoyl)-2-methyl-1H-indol-3-yl]acetic acid |
InChI |
InChI=1S/C19H17NO4/c1-11-16(10-17(21)22)14-4-3-5-15(18(14)20-11)19(23)12-6-8-13(24-2)9-7-12/h3-9,20H,10H2,1-2H3,(H,21,22) |
InChI Key |
OZVQOKMMDTWWGF-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1)C(=CC=C2)C(=O)C3=CC=C(C=C3)OC)CC(=O)O |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC=C2)C(=O)C3=CC=C(C=C3)OC)CC(=O)O |
Other CAS RN |
106287-95-0 |
synonyms |
2-Methyl-7-(p-methoxybenzoyl)indol-3-ylacetic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



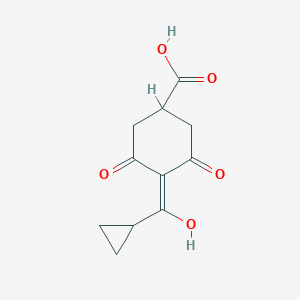

![2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;phosphoric acid;prop-2-en-1-ol;styrene](/img/structure/B12968.png)

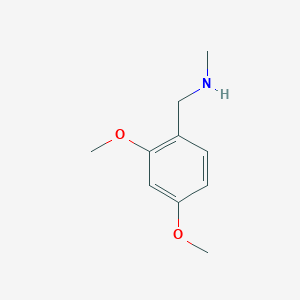
![Azane;[(2R)-3-[2-(hexadecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12973.png)

